Welcome to the BenchChem Online Store!
molecular formula C11H17N B1601285 5-(tert-butyl)-2-methylaniline CAS No. 85336-17-0

5-(tert-butyl)-2-methylaniline

Cat. No. B1601285
M. Wt: 163.26 g/mol
InChI Key: NUAZTGFXIQPWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08658646B2

Procedure details

To a solution of 4-tert-butyl-1-methyl-2-nitrobenzene (3.58 g, 18.5 mmol) in MeOH (80 ml) was added 10% Pd on carbon (wet, 358 mg). The reaction mixture was stirred under an atmosphere of hydrogen (balloon) for 4 h then filtered over Celite, rinsing with EtOAc. The filtrate was concentrated to afford 2.48 g (82%) of 5-tert-butyl-2-methylaniline as a brown oil which was used without further purification.
Quantity
3.58 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
358 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]([N+:12]([O-])=O)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]([CH:6]=1)[NH2:12])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
3.58 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Name
Quantity
358 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under an atmosphere of hydrogen (balloon) for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered over Celite
WASH
Type
WASH
Details
rinsing with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=CC(=C(N)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.48 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.